molecular formula C12H19N B433966 (Butan-2-yl)(2-phenylethyl)amine CAS No. 24068-20-0

(Butan-2-yl)(2-phenylethyl)amine

Cat. No.: B433966
CAS No.: 24068-20-0
M. Wt: 177.29g/mol
InChI Key: QQANEHTZDNVRFU-UHFFFAOYSA-N
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Description

(Butan-2-yl)(2-phenylethyl)amine is an organic compound belonging to the substituted phenethylamine class, characterized by a phenethylamine backbone modified with a sec-butyl (butan-2-yl) group on the nitrogen atom. As a phenethylamine derivative, it is of significant interest in neuroscience and medicinal chemistry research, particularly in studies focusing on the trace amine-associated receptor 1 (TAAR1) and other monoaminergic systems . Phenethylamine core structures are known to act as central nervous system stimulants and function as trace amines, influencing the release and reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin . Researchers investigate these compounds to further understand their potential mechanisms in regulating mood, focus, and cognitive function . This compound is provided exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-11(2)13-10-9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQANEHTZDNVRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Transformations Involving the Butan 2 Yl 2 Phenylethyl Amine Moiety

Elucidation of Reaction Pathways for C-N Bond Formation

The construction of the carbon-nitrogen bond is a cornerstone of organic chemistry, and several mechanistic paradigms are employed for the synthesis of secondary amines like (butan-2-yl)(2-phenylethyl)amine.

The Palladium-catalyzed Buchwald-Hartwig amination stands as a versatile and powerful method for forming C-N bonds. numberanalytics.comlibretexts.org This cross-coupling reaction typically involves an aryl halide or pseudohalide and an amine. numberanalytics.com For the synthesis of a molecule containing the this compound moiety, this would involve coupling the secondary amine with an appropriate aryl electrophile.

The generally accepted catalytic cycle involves three primary steps: libretexts.orgnih.gov

Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. numberanalytics.comnih.gov This step is often the rate-determining step of the reaction, particularly with less reactive aryl chlorides. numberanalytics.comresearchgate.net

Transmetalation/Amine Coordination : The resulting arylpalladium(II) complex reacts with the amine, in this case, this compound. This step is facilitated by a base, which deprotonates the amine or the amine-Pd complex, leading to the formation of a palladium amido complex. numberanalytics.com

Reductive Elimination : The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond, yielding the N-aryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue. numberanalytics.comnih.gov

The efficiency and the rate-limiting step of the catalytic cycle are highly dependent on the choice of ligands and substrates. acs.org Ligands play a critical role in stabilizing the palladium intermediates and facilitating the elementary steps of the cycle. numberanalytics.com For instance, bulky, electron-rich phosphine (B1218219) ligands are commonly used to promote both oxidative addition and reductive elimination. numberanalytics.com The steric properties of the amine also have a significant impact; sterically hindered secondary amines can be challenging to couple and may affect the energy barrier of the reductive elimination step. numberanalytics.comacs.org

Catalyst SystemTypical Rate-Limiting StepInfluence of Amine StructureReference
Pd-BrettPhosOxidative AdditionMore suitable for primary or secondary amines with small steric hindrance. acs.org
Pd-RuPhosReductive EliminationIncreasing steric hindrance of the amine can lower the energy barrier for reductive elimination. acs.org

Alternative pathways to C-N bond formation involve radical intermediates, often initiated by single-electron transfer (SET) processes. nih.govnih.gov These methods can proceed under transition-metal-free conditions or be mediated by photoredox catalysis. nih.govbeilstein-journals.org

A general mechanism involves the generation of a radical species from one of the coupling partners. For instance, in a transition-metal-free approach, an in situ generated super electron donor can transfer an electron to an aryl halide. nih.gov This SET event generates an aryl radical, which then acts as an electrophile and couples with an amine to form the C-N bond. nih.gov

Visible-light photoredox catalysis offers another powerful strategy. beilstein-journals.org In this approach, a photocatalyst, upon excitation by light, can initiate SET. For example, an excited iridium photocatalyst can engage in a proton-coupled electron transfer with an imine, generating α-amino radical intermediates. beilstein-journals.org These radicals can then undergo cross-coupling reactions. beilstein-journals.org Another photolytic mechanism involves an electron transfer from a tertiary amine to a photosensitizing agent, producing an ammoniumyl (B1238589) radical cation, which then forms a carbon-centered α-amino radical after losing a proton. thieme-connect.de This radical can then be further oxidized to an iminium ion, which upon hydrolysis yields a secondary amine. thieme-connect.de

These radical-based methods offer complementary reactivity to traditional cross-coupling reactions and can tolerate a wide range of functional groups. nih.govnih.gov

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an atom-economical and environmentally benign strategy for the synthesis of amines. beilstein-journals.orgacs.org This process allows for the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct. beilstein-journals.org The synthesis of this compound could be envisioned by reacting 2-phenylethanamine with butan-2-one (via dehydrogenation of butan-2-ol) or by reacting (butan-2-yl)amine with phenylacetaldehyde (B1677652) (via dehydrogenation of 2-phenylethanol).

The catalytic cycle typically proceeds through three main stages, often mediated by a single transition-metal catalyst (e.g., based on Ru, Ir, or Mn): beilstein-journals.orgacs.org

Dehydrogenation : The metal catalyst first abstracts hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone. beilstein-journals.orgacs.org

Condensation : The in situ-generated carbonyl compound undergoes a condensation reaction with an amine to form an imine or enamine intermediate. beilstein-journals.org

Hydrogenation : The metal-hydride species, formed during the initial dehydrogenation step, then reduces the imine/enamine intermediate to form the final N-alkylated amine product, regenerating the active catalyst. beilstein-journals.orgacs.org

Iridium(I) complexes with N-heterocyclic carbene (NHC) ligands have proven to be efficient catalysts for these transformations, effectively coupling various amines with a range of primary and secondary alcohols.

Catalyst TypeReactionKey FeaturesReference
Ruthenium-PNP ComplexAmination of Ethylene GlycolProduct distribution is dependent on reaction conditions; base additives are often required. acs.org
Iridium(I)-NHC ComplexesN-alkylation of amines with alcoholsFunctionalised NHC ligands show superior catalytic performance. The catalyst participates in dehydrogenation, hydrogenation, and C-N bond formation steps.
Manganese-Pincer ComplexN-alkylation of amines with alcoholsRepresents a more sustainable approach using an earth-abundant metal. Base is used to generate active amido complexes. beilstein-journals.org

Understanding Regioselectivity and Diastereoselectivity in Synthetic Reactions

Given that this compound is a chiral molecule, controlling selectivity is paramount in its synthesis and subsequent reactions. Regioselectivity (the preference for reaction at one position over another) and diastereoselectivity (the preference for the formation of one diastereomer over another) are governed by a combination of substrate structure and catalytic system.

The inherent structure of the substrates, including the amine and its coupling partner, exerts a strong influence on the selectivity of the reaction.

Steric Hindrance : The bulky nature of both the butan-2-yl and 2-phenylethyl groups on the nitrogen atom of the target moiety introduces significant steric hindrance. In Buchwald-Hartwig amination, sterically demanding secondary amines can be challenging substrates. numberanalytics.com The steric bulk can influence the rate of reductive elimination; for some catalyst systems, increased steric hindrance on the amine can actually lower the energy barrier for this step, while for others it is detrimental. acs.org In asymmetric hydrogenations of imines, large alkyl substituents on the nitrogen can lead to a significant decrease in enantioselectivity. nih.gov

Substrate Pre-coordination : In some reactions, functional groups on the substrate can pre-coordinate to the catalyst, directing the reaction to a specific site and influencing both regio- and diastereoselectivity. The activation of aliphatic amides can be more challenging than aryl amides due to a presumed lack of such catalyst-substrate pre-complexation. acs.org Subtle changes in the substrate structure, such as in N,N-disubstituted amides, can lead to profound differences in the reaction products. researchgate.net

The choice of catalyst and associated ligands is the most powerful tool for controlling selectivity in the synthesis of complex amines. numberanalytics.comacs.org

Ligand Design : In palladium-catalyzed aminations, the ligand structure is crucial for achieving high selectivity and efficiency. numberanalytics.com Bulky, electron-rich phosphine ligands are widely employed to promote the desired coupling. numberanalytics.com In asymmetric catalysis, the development of chiral ligands is key to controlling stereochemistry. Chiral diphosphine ligands like f-Binaphane have been used with iridium catalysts for the asymmetric hydrogenation of sterically hindered N-aryl imines. acs.org

Metal Center and Catalyst System : Different metal catalysts exhibit distinct reactivity and selectivity profiles. Iridium and Ruthenium complexes are particularly prominent in asymmetric hydrogenation of C=N bonds. nih.govthieme-connect.de For example, Ru-Pybox and Xyl-Skewphos/DPEN-Ru complexes have been shown to afford chiral amines with excellent enantioselectivities (up to 99% ee). acs.org Combining different catalytic species can also lead to enhanced selectivity. The use of a chiral iridium catalyst in conjunction with a chiral phosphoric acid as a co-catalyst has been shown to produce enantioenriched amines with high enantiomeric excess via borrowing hydrogen catalysis. acs.org

Reaction Conditions : The choice of base, solvent, and temperature can dramatically influence the outcome. In iridium-catalyzed N-alkylation, KOt-Bu was found to be the optimal base for achieving high conversion and selectivity. The presence of additives can also be critical; for example, acetic acid can accelerate certain iridium-catalyzed hydrogenations by preventing product inhibition. thieme-connect.de

Catalyst/Ligand SystemTransformationSelectivity AchievedReference
Ir/(S,S)-f-BinaphaneAsymmetric Hydrogenation of N-alkyl iminesUp to 90% ee for chiral amines. nih.gov
Ru-Xyl-Skewphos/DPENAsymmetric Hydrogenation of N-aryl iminesUp to 99% ee for chiral amines. acs.org
Chiral Iridium Catalyst + Chiral Phosphoric AcidEnantioselective N-alkylation (Borrowing Hydrogen)Up to 97% ee for α-branched amines. acs.org
Ir/SIPHOX LigandAsymmetric Hydrogenation of 2-pyridyl cyclic iminesExcellent yields and enantioselectivities. acs.org

Reactivity Studies of the Amine Functionality

The amine functionality is central to the molecule's chemical identity. As a secondary amine, it possesses a single hydrogen atom attached to the nitrogen, a feature that distinguishes its reactivity from both primary and tertiary amines. This section explores the nucleophilic character of this amine and the specific transformations that involve the nitrogen atom.

Nucleophilic Reactivity of Secondary Amines

The defining characteristic of an amine is the presence of a lone pair of electrons on the nitrogen atom, which allows it to function as a nucleophile—a species that donates an electron pair to an electrophile. chemguide.co.uk The nucleophilicity of amines is a critical factor in many organic reactions and is influenced by electronic effects, steric hindrance, and the solvent. fiveable.meresearchgate.net

Amines are generally effective nucleophiles, and their reactivity is often compared across primary, secondary, and tertiary classes. fiveable.me The nucleophilicity of this compound is a direct consequence of its secondary amine structure. Secondary amines are often more nucleophilic than primary amines, which in turn are more nucleophilic than ammonia (B1221849). This trend is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom. masterorganicchemistry.com However, significant steric hindrance around the nitrogen can counteract this electronic effect, sometimes making primary amines more reactive nucleophiles due to easier access to the electrophilic center. fiveable.me Tertiary amines, despite having three electron-donating groups, are often the least nucleophilic of the three classes due to substantial steric hindrance preventing the nitrogen from attacking an electrophile. fiveable.me

The relative nucleophilicity of amines can be quantified using parameters like the Mayr nucleophilicity parameter (N). The data below illustrates the general trend.

Amine ClassGeneral StructureRelative Nucleophilicity TrendKey Influencing Factors
Primary AmineR-NH₂Less nucleophilic than secondary amines but more than tertiary amines.Less steric hindrance allows easier access to electrophiles. fiveable.me
Secondary AmineR₂NHGenerally the most nucleophilic among amines.Good balance of electron-donating effects from two alkyl groups and moderate steric hindrance. masterorganicchemistry.com
Tertiary AmineR₃NOften the least nucleophilic.Significant steric hindrance impedes attack on electrophiles. fiveable.me

A classic example of the nucleophilic character of a secondary amine like this compound is its reaction with alkyl halides. In such a nucleophilic substitution reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide. This initially forms a tertiary ammonium (B1175870) salt. In the presence of a base (which can be another molecule of the amine), this salt is deprotonated to yield a neutral tertiary amine. chemguide.co.uklibretexts.org This newly formed tertiary amine can itself act as a nucleophile, reacting with another molecule of the alkyl halide to produce a stable quaternary ammonium salt, which lacks a proton on the nitrogen and cannot be deprotonated. chemguide.co.uklibretexts.org

Transformations Involving Amine Nitrogen (e.g., Schiff Base Formation)

The nitrogen atom of this compound is the focal point for several key chemical transformations. A prominent reaction involving amines is the formation of imines, commonly known as Schiff bases.

Schiff base formation typically occurs through the condensation of a primary amine with an aldehyde or a ketone. scispace.com The mechanism is a two-step process: first, the nucleophilic amine adds to the carbonyl carbon to form a carbinolamine intermediate. scispace.comeijppr.com In the second step, this intermediate dehydrates (loses a molecule of water) to form the final imine, which contains a carbon-nitrogen double bond (C=N). scispace.comeijppr.com

However, for a secondary amine like this compound, the reaction with a carbonyl compound follows a different pathway. Because the nitrogen atom has only one attached hydrogen, after the initial formation of the carbinolamine adduct, it cannot undergo dehydration to form a stable, neutral imine. Instead, the reaction of a secondary amine with an aldehyde or ketone leads to the formation of an iminium ion or, if the carbonyl compound has an α-hydrogen, an enamine.

The table below summarizes the different outcomes when primary and secondary amines react with carbonyl compounds.

Amine TypeReactantIntermediateFinal ProductKey Requirement
Primary Amine (R-NH₂)Aldehyde/KetoneCarbinolamineSchiff Base (Imine)Two hydrogens on the nitrogen allow for dehydration. scispace.com
Secondary Amine (R₂NH)Aldehyde/KetoneCarbinolamine / Iminium IonEnamine or Tertiary Amine (via reductive amination)Lack of a second hydrogen on nitrogen prevents stable imine formation. youtube.com

Advanced Analytical Spectroscopic Techniques for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Applications in Amine Chemistry

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In amine chemistry, characteristic signals help identify the various alkyl and aryl moieties attached to the nitrogen atom.

For (Butan-2-yl)(2-phenylethyl)amine, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the phenylethyl and the butan-2-yl groups. The protons on carbons directly attached to the nitrogen (α-protons) are deshielded and appear at a characteristic chemical shift, typically in the range of 2.2 to 2.9 ppm. ntu.edu.sg The N-H proton of a secondary amine typically appears as a broad signal between 0.5 and 5.0 ppm, and its exact position can be influenced by solvent, concentration, and temperature. ntu.edu.sgjove.com This peak often does not show coupling to adjacent protons due to rapid chemical exchange. jove.com

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Phenyl (C₆H₅)7.20 - 7.35Multiplet5H
CH₂ (Phenylethyl)2.75 - 2.85Multiplet2H
CH₂ (Phenylethyl)2.75 - 2.85Multiplet2H
CH (Butan-2-yl)2.60 - 2.70Sextet1H
NH1.0 - 3.0Broad Singlet1H
CH₂ (Butan-2-yl)1.45 - 1.60Multiplet2H
CH₃ (Butan-2-yl)1.15Doublet3H
CH₃ (Butan-2-yl)0.90Triplet3H

This interactive table provides predicted values based on established principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of carbons are influenced by their hybridization and the electronegativity of nearby atoms. thieme-connect.de In aliphatic amines, carbons directly bonded to the nitrogen atom (α-carbons) are deshielded and typically resonate in the range of 30-60 ppm. ntu.edu.sg

The ¹³C NMR spectrum of this compound would show distinct signals for the aromatic carbons of the phenyl ring, as well as for the carbons of the ethyl and butyl chains.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C (Quaternary, Phenyl)140.0
CH (Aromatic)128.8
CH (Aromatic)128.5
CH (Aromatic)126.2
Cα (Butan-2-yl)55.5
Cα (Phenylethyl)51.0
Cβ (Phenylethyl)36.5
Cβ (Butan-2-yl)29.8
CH₃ (Butan-2-yl)19.5
CH₃ (Butan-2-yl)10.2

This interactive table provides predicted values based on established principles of NMR spectroscopy.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. creative-biostructure.comnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically on adjacent carbons). creative-biostructure.com For this compound, COSY would show correlations between the protons within the phenylethyl group and within the butan-2-yl group, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com It is essential for assigning each carbon signal by linking it to its known proton signal. For instance, the proton multiplet at δ ~2.8 ppm would show a cross-peak to the carbon signal at δ ~36.5 ppm, confirming their Cβ-Hβ relationship in the phenylethyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two or three bonds), which helps to connect the different fragments of the molecule. numberanalytics.com For example, it could show a correlation between the α-protons on the ethyl group and the quaternary carbon of the phenyl ring, confirming the attachment of the ethyl chain to the phenyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy, often to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules that have the same nominal mass but different elemental compositions. libretexts.orglibretexts.org

The molecular formula for this compound is C₁₂H₁₉N. By using the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen, the theoretical exact mass can be calculated.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₉N
Theoretical Exact Mass (M)177.1517
Measured M+H⁺ Ion178.1590

This interactive table provides calculated values based on precise isotopic masses.

An HRMS measurement that provides a mass value extremely close to the theoretical value serves as definitive evidence for the molecular formula of the compound. savemyexams.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is fundamental for separating components of a mixture, which is essential for both isolating a pure compound and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) in Amine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is a cornerstone for the analysis of volatile compounds like many amines. mdpi.com The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. As each component elutes from the column, it is ionized and fragmented in the mass spectrometer.

In the analysis of this compound, GC would provide a retention time characteristic of the compound, and the peak area can be used to quantify its purity. The mass spectrometer provides a fragmentation pattern, or mass spectrum, that acts as a molecular fingerprint. A common fragmentation pathway for amines is α-cleavage, where the bond between the α- and β-carbons is broken, leading to the formation of a stable iminium cation.

It is important to select an appropriate solvent for GC-MS analysis of amines. The use of reactive solvents like methanol (B129727) can sometimes lead to the formation of artifacts, such as N-methylated byproducts, which could complicate the analysis. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile molecules such as this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. scispace.com

In a typical LC-MS analysis, the compound is first separated from a mixture on a chromatography column. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined. This provides a highly specific and sensitive method for identifying and quantifying the compound. scispace.comnih.gov High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) further enhances selectivity and provides detailed structural information by analyzing the fragmentation patterns of the parent ion. scispace.com

For the analysis of novel psychoactive substances (NPS), including phenethylamine (B48288) derivatives, LC-MS/MS is a favored method due to its sensitivity and the ability to analyze a broad range of analytes in complex matrices like whole blood. scispace.comnih.govunipd.it The process often involves a sample preparation step, such as protein precipitation, followed by injection into the LC-MS/MS system. nih.govunipd.it Electrospray ionization (ESI) in positive mode is commonly used for these types of compounds. nih.govunipd.it

A general LC-MS/MS method for screening NPS might employ a C18 column for chromatographic separation with a gradient elution using mobile phases of aqueous formic acid with ammonium (B1175870) acetate (B1210297) and a methanolic solution of formic acid. fda.gov.tw The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted analysis, which increases the sensitivity and specificity of detection. nih.govunipd.itfda.gov.tw

Table 1: Example LC-MS/MS Parameters for Phenethylamine Analysis

ParameterValue
Chromatography Column C18 or Phenyl-Hexyl
Mobile Phase A 0.1% Formic acid in water with 5 mM ammonium acetate
Mobile Phase B 0.1% Formic acid in methanol
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

This table presents typical parameters and is for illustrative purposes.

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. nih.govscholaris.ca This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. nih.gov

UHPLC is frequently coupled with mass spectrometry (UHPLC-MS/MS) for the analysis of complex mixtures, such as screening for multiple new psychoactive substances in biological samples. nih.govunipd.itnih.gov The enhanced separation power of UHPLC allows for the resolution of closely related compounds, including isomers, which is crucial in forensic and toxicological analysis. nih.gov For instance, a UHPLC method might use a C18 column and a gradient elution program to separate a wide range of compounds in a single run. nih.govunipd.it The use of UHPLC can significantly shorten the total run time of the chromatographic analysis while maintaining or even improving the quality of the separation. fda.gov.twscholaris.ca

In the context of analyzing compounds like this compound, UHPLC methods are developed and validated to ensure selectivity, linearity, accuracy, and precision. nih.govunipd.it These methods are applied in various research fields, including the analysis of hair samples for NPS, where high sensitivity and efficient extraction and separation are required. nih.gov

Table 2: Comparison of a Generic HPLC vs. UHPLC Method for NPS Screening

FeatureConventional HPLCUHPLC
Column Particle Size 3-5 µm< 2 µm
Typical Run Time 20-30 minutes< 10-15 minutes
Operating Pressure LowerHigher
Resolution GoodExcellent
Sensitivity GoodHigher

This table provides a general comparison and specific parameters can vary widely.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Raman)

Vibrational spectroscopy, particularly Raman spectroscopy, is a non-destructive technique that provides detailed information about the molecular structure and functional groups of a compound. nih.govmdpi.com It is based on the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons corresponding to the vibrational modes of the molecule. mdpi.com

For a molecule like this compound, Raman spectroscopy can identify characteristic vibrations of the phenyl ring, the aliphatic chain, and the amine group. nih.gov The Raman spectrum of a related compound, 2-phenylethylamine (PEA), has been studied to understand its conformational equilibrium and hydrogen bonding in the liquid state. nih.govresearchgate.net Such studies reveal that multiple conformers can coexist and that intermolecular hydrogen bonds play a significant role. nih.govresearchgate.net By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), specific vibrational bands can be assigned to different functional groups and conformational states. nih.gov

The analysis of the Raman spectra of similar compounds can provide insights into the expected vibrational modes for this compound. For example, the NH₂ stretching mode and various C-H and C-C stretching and bending modes would be present in the spectrum. nih.govresearchgate.net

Other Advanced Analytical Techniques for Structural and Purity Assessment

Beyond the core techniques, several other advanced analytical methods are available for the comprehensive characterization of this compound.

Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge. nih.govmdpi.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which can resolve isomers that are indistinguishable by mass spectrometry alone. mdpi.com The technique measures the collision cross section (CCS) of an ion, which is a key physical property related to its three-dimensional structure. mdpi.com The introduction of buffer gas modifiers can selectively alter the mobilities of analytes, aiding in their identification and separation. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on or near nanostructured metal surfaces by orders of magnitude. aps.orgekb.egmdpi.com This enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level. mdpi.comftmc.lt The enhancement arises from both electromagnetic and chemical mechanisms. aps.orgmdpi.com SERS is particularly useful for detecting trace amounts of substances, such as pesticides on fruit surfaces, and has significant potential for the analysis of NPS. ekb.egresearchgate.net

Theoretical and Computational Chemistry Approaches to Butan 2 Yl 2 Phenylethyl Amine Systems

Quantum Chemical Studies on Molecular Structure and Reactivitynih.govresearchgate.net

Electronic structure calculations reveal the distribution of electrons within a molecule, which is crucial for determining its chemical behavior. For phenylethylamine derivatives, these calculations often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity and stability. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For a molecule like (butan-2-yl)(2-phenylethyl)amine, the MEP would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a nucleophilic center. The phenyl ring would exhibit a region of negative potential above and below the plane of the ring, associated with the π-electron system.

Table 1: Calculated Electronic Properties of Analogous Phenylethylamine Derivatives

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
PhenylethylamineDFT/B3LYP-6.21-0.156.06
N-MethylphenylethylamineDFT/B3LYP-6.09-0.115.98
N,N-DimethylphenylethylamineDFT/B3LYP-5.98-0.085.90

Note: The data in this table is derived from computational studies on analogous compounds and is intended to provide a reasonable approximation for the electronic properties of this compound. The specific values for the target compound may vary.

The flexibility of the ethylamine (B1201723) chain and the butan-2-yl group in this compound results in a complex energy landscape with multiple conformers. Computational studies on phenylethylamines have shown that the molecule can exist in both extended (anti) and folded (gauche) conformations. The relative energies of these conformers are influenced by a delicate balance of steric hindrance and intramolecular interactions, such as van der Waals forces. nih.gov

The torsion angles around the Cα-Cβ bond of the phenylethylamine backbone and the C-N bond of the secondary amine are critical in defining the conformational space. For phenylethylamine itself, the gauche conformer is often found to be slightly more stable in the gas phase due to favorable interactions between the amine group and the phenyl ring. nih.gov The presence of the bulkier butan-2-yl group is expected to introduce additional steric constraints, potentially favoring more extended conformations to minimize steric clash.

Molecular Dynamics Simulations and Conformational Preferences

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational preferences of this compound in different environments, such as in solution. researchgate.net These simulations track the movement of atoms over time, offering insights into the flexibility of the molecule and the transitions between different conformational states.

For phenylethylamine derivatives in aqueous solution, MD simulations have revealed that the conformational equilibrium can be significantly different from the gas phase. nih.gov The presence of a solvent can stabilize certain conformers through intermolecular interactions, such as hydrogen bonding with the amine group. The conformational flexibility is a key determinant of how the molecule interacts with biological targets, as the bioactive conformation may not be the lowest energy conformer in solution. researchgate.net

The sec-butyl group in this compound adds another layer of complexity to its conformational dynamics. The rotation around the C-N bond will be a significant factor, and MD simulations can help to elucidate the preferred orientations of the butyl group relative to the phenylethylamine backbone.

Reaction Mechanism Prediction and Transition State Characterizationbiomolther.org

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A likely synthetic route is the reductive amination of phenylacetaldehyde (B1677652) with sec-butylamine (B1681703). nih.govarchive.org This reaction proceeds through the formation of an imine intermediate, which is then reduced to the final amine product.

DFT calculations can be used to model the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By characterizing the geometry and vibrational frequencies of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and selectivity. biomolther.orgontosight.ai

For the reductive amination, computational studies can help to identify the rate-determining step, which could be the formation of the imine or its subsequent reduction. mdpi.com The nature of the reducing agent and the reaction conditions can also be modeled to predict their effect on the reaction outcome.

Table 2: Calculated Activation Energies for Key Steps in Analogous Amine Synthesis Reactions

Reaction StepCatalyst/MethodActivation Energy (kcal/mol)
Imine formation (Aldehyde + Amine)Uncatalyzed15-25
Imine reduction (with H-)Uncatalyzed10-20
N-alkylation of amine with alcoholIridium catalyst20-30

Note: These values are representative of similar reactions studied computationally and provide an estimate of the energetic barriers involved in the synthesis of this compound.

In Silico Screening and Design of Related Amine Compounds

In silico screening techniques are widely used in drug discovery to identify promising lead compounds from large virtual libraries. researchgate.netnih.gov For a compound like this compound, which contains a phenylethylamine scaffold known to interact with various biological targets, these methods can be used to predict its potential biological activities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico screening. nih.govnih.gov These models correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a particular target, researchers can predict the activity of new, untested compounds. For phenylethylamine derivatives, QSAR studies have been used to design compounds with improved affinity and selectivity for targets such as monoamine oxidase (MAO) and various G-protein coupled receptors (GPCRs). nih.gov

The design of new amine compounds related to this compound would involve modifying its structure to enhance desired properties while minimizing undesirable ones. For example, substitutions on the phenyl ring or alterations to the alkyl groups on the nitrogen atom could be explored computationally to predict their impact on binding affinity, selectivity, and pharmacokinetic properties. ontosight.ai

Synthesis and Study of Derivatives and Analogues of Butan 2 Yl 2 Phenylethyl Amine

Design Principles for Structural Modification and Diversification

The design of new analogues of (Butan-2-yl)(2-phenylethyl)amine is guided by established structure-activity relationships (SAR) within the broader class of N-substituted phenethylamines. Historically, simple N-alkylation of phenethylamines with groups like methyl or ethyl was found to diminish biological activity. However, the introduction of larger, more complex substituents on the nitrogen atom, such as a benzyl (B1604629) group, has been shown to significantly enhance binding affinity and functional activity at certain biological targets. nih.gov This suggests that the N-substituent, in this case, the butan-2-yl group, plays a crucial role and that modifications to this group could yield novel properties.

Key principles for structural modification include:

N-Substituent Modification: The size and nature of the N-alkyl group can dramatically influence a compound's pharmacological profile. Lengthening the N-alkyl chain beyond an ethyl group has been shown to decrease the activity of some amphetamine-type drugs. nih.gov Therefore, exploring variations of the butyl group in this compound, such as isomeric forms or the introduction of functional groups, is a primary strategy for diversification.

Phenyl Ring Substitution: The aromatic ring of the phenethylamine (B48288) scaffold offers numerous positions for substitution. The position, number, and type of substituents (e.g., halogens, alkoxy groups) on the phenyl ring are critical determinants of activity. For instance, in the 2C series of phenethylamines, methoxy (B1213986) groups at positions 2 and 5 of the phenyl ring are characteristic. mdpi.com In other classes, a para-chloro substitution has been shown to increase potency at the serotonin (B10506) transporter (SERT). nih.gov

Side-Chain Modification: Alterations to the ethylamine (B1201723) sidechain, such as the introduction of a methyl group at the alpha position (to create an amphetamine analogue) or a carbonyl group at the beta position (to create a cathinone (B1664624) analogue), are common strategies to create new classes of compounds. wikipedia.org

The goal of these modifications is often to enhance the interaction of the molecule with its biological target, improve selectivity for a specific receptor subtype, and optimize pharmacokinetic properties. nih.govmdpi.com

Synthetic Routes to N-Substituted Phenethylamine Analogues

The synthesis of N-substituted phenethylamines like this compound and its analogues typically involves well-established chemical reactions. A prevalent and versatile method is reductive amination . This process involves the reaction of a primary amine (phenethylamine or a substituted variant) with a ketone or aldehyde (in this case, butan-2-one) to form an intermediate imine, which is then reduced to the desired secondary amine. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation. nih.govresearchgate.net

An alternative approach to synthesizing the phenethylamine backbone itself is through the reduction of β-nitrostyrenes. This method is considered inexpensive and efficient for producing a variety of substituted phenethylamines. aau.dkbeilstein-journals.org The reduction of the nitroalkene can be achieved using various reducing agents, with a system of sodium borohydride and copper(II) chloride being reported as a rapid and high-yielding option. beilstein-journals.org

The general synthetic strategies are summarized in the table below:

Reaction Type Starting Materials Reagents Product Type Reference
Reductive AminationPhenethylamine, Aldehyde/KetoneNaBH₄, Et₃NN-Substituted Phenethylamine nih.gov
Reduction of β-nitrostyreneSubstituted β-nitrostyreneNaBH₄, CuCl₂Substituted Phenethylamine beilstein-journals.org
N-AlkylationPhenethylamine, AlcoholIridium catalystN-Alkylphenethylamine researchgate.net

A clean method for N-alkylation has also been developed using alcohols as the alkylating agents in a reaction catalyzed by an iridium complex. researchgate.net This "borrowing hydrogen" strategy is highly efficient and atom-economical. researchgate.net

Stereochemical Aspects of Analogues and Their Preparation

Stereochemistry is a critical factor in the biological activity of phenethylamine analogues. The presence of chiral centers can lead to enantiomers that exhibit different potencies and efficacies at their biological targets. In the case of this compound, a stereocenter exists at the second carbon of the butyl group. If the phenethylamine backbone is also substituted, for example with a methyl group at the alpha-carbon to form a substituted amphetamine, an additional chiral center is introduced.

Studies on related compounds have highlighted the importance of specific stereoisomers for biological activity. For instance, in the case of phenylethanolamines, the enzyme phenylethanolamine N-methyltransferase (PNMT) shows a preference for the (1R)-isomers. nih.gov For phenylethylamines that act as inhibitors of this enzyme, the (2S)-configuration is often preferred. nih.gov This stereoselectivity underscores the importance of controlling the stereochemistry during the synthesis of new analogues.

The preparation of stereochemically pure analogues can be achieved through several methods:

Use of chiral starting materials: Employing an enantiomerically pure starting material, such as (S)-phenylethylamine, can lead to the formation of a specific stereoisomer in the final product. mdpi.com

Asymmetric synthesis: Utilizing chiral catalysts or reagents can induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer over the other.

Chiral resolution: Separating a racemic mixture of enantiomers can be accomplished using techniques such as preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov

The specific spatial arrangement of substituents, dictated by the stereochemistry at the chiral centers, is crucial for the precise interaction with the binding site of a receptor or enzyme. nih.govresearchgate.net

Investigation of Heterocyclic Integrations within the Amine Structure

To explore novel chemical space and create conformationally constrained analogues, heterocyclic rings can be integrated into the phenethylamine structure. This can be achieved in several ways, such as by incorporating the nitrogen atom of the amine into a heterocyclic ring or by attaching a heterocyclic moiety to the core structure.

One approach involves the cyclization of a phenethylamine derivative to form a new ring system. For example, N-sulfonyl iminium ion-triggered cyclizations can be used to synthesize piperidine (B6355638) scaffolds from acyclic precursors. usm.edu The Pictet-Spengler reaction is another powerful method for constructing new heterocyclic rings by reacting a β-arylethylamine with an aldehyde or ketone.

Another strategy is to use a heterocyclic compound as a substituent. For instance, N-heterocyclic carbene (NHC) based catalysts have been used in the synthesis of primary amines from primary amides. researchgate.net Furthermore, the synthesis of dihydroquinazolinones has been achieved starting from (S)-phenylethylamine, incorporating the amine nitrogen into a larger heterocyclic system. mdpi.com

The integration of heterocyclic structures can lead to compounds with unique pharmacological profiles by:

Restricting the conformational flexibility of the molecule, which can lead to higher receptor selectivity.

Introducing new points of interaction with the biological target.

Altering the physicochemical properties of the molecule, such as its solubility and ability to cross cell membranes.

The following table provides examples of heterocyclic integrations in amine structures:

Heterocyclic System Synthetic Strategy Precursors Reference
PiperidineN-sulfonyl iminium ion Aza Prins/Ritter reactionN-sulfonyl homoallylic amine, Aldehyde usm.edu
DihydroquinazolinoneAmidation followed by condensationIsatoic anhydride, (S)-phenylethylamine, Aldehyde/Orthoformate mdpi.com
PyrrolidineChemo-enzymatic routeTryptamine, 1,4-butanediol researchgate.net

These investigations into heterocyclic derivatives of phenethylamines continue to be a fruitful area of research for the discovery of novel compounds.

Research Applications and Broader Contextual Studies of N Substituted Phenethylamines

Role as Synthetic Intermediates and Building Blocks in Organic Chemistry

(Butan-2-yl)(2-phenylethyl)amine and its N-substituted phenethylamine (B48288) analogues are valuable building blocks in organic synthesis, primarily due to the reactivity of the amine group and the potential for electrophilic substitution on the aromatic ring. These compounds serve as precursors for the synthesis of more complex molecules, including various heterocyclic systems and pharmacologically active agents. nih.govresearchgate.net

A significant application of phenethylamines is in the Pictet-Spengler reaction , a condensation reaction that allows for the synthesis of tetrahydroisoquinolines. clockss.org In this reaction, a β-phenethylamine is reacted with an aldehyde or ketone in the presence of an acid catalyst to form a cyclic product. The versatility of this reaction allows for the introduction of various substituents on both the phenethylamine and the carbonyl component, leading to a diverse library of tetrahydroisoquinoline derivatives. For instance, N-sulfonyl-β-phenethylamines have been used with ethyl methylthioacetate and phenyliodine(III) bis(trifluoroacetate) to produce ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates. clockss.org Similarly, N-ethoxycarbonyl phenethylamines can be reacted with ω-methoxystyrenes in a variant of the N-acyl-Pictet–Spengler condensation to synthesize 1-benzyltetrahydroisoquinolines. beilstein-journals.org

Furthermore, N-substituted phenethylamines are employed in the synthesis of other heterocyclic structures. For example, they can be used to create ligands for dopamine (B1211576) receptors, where the phenethylamine skeleton is modified to include heterocyclic rings, thereby altering the compound's biological activity. nih.gov The development of modular synthetic routes, such as those utilizing N-pyridinium aziridines as latent dual electrophiles, provides a flexible approach to synthesizing a wide range of β-phenethylamines. nih.govresearchgate.net This method involves a bromide-promoted ring-opening followed by a nickel-catalyzed cross-coupling, demonstrating the adaptability of the phenethylamine core in complex molecular assemblies. nih.govresearchgate.net

The reactivity of the amino group also allows for the synthesis of various derivatives, such as ureas and thioureas, by reacting the phenethylamine with isocyanates or isothiocyanates. researchgate.net These derivatives have been explored for their potential biological activities. researchgate.net

Studies in Natural Product Chemistry and Metabolite Pathways (e.g., Strecker Reaction Products)

Phenethylamines and their N-substituted derivatives are found in various natural sources and are involved in key metabolic pathways. The core phenethylamine structure is the backbone for numerous endogenous compounds, including hormones and monoamine neurotransmitters like dopamine and norepinephrine. wikipedia.org

A significant metabolic process involving phenethylamines is the Strecker reaction , which is a method for synthesizing amino acids. wikipedia.org The reaction can also lead to the formation of various flavor and aroma compounds in food products during thermal processing. researchgate.net In the context of phenethylamine, the Strecker degradation of amino acids like phenylalanine can produce 2-phenylethylamine. researchgate.net For example, studies on cocoa have shown that the concentration of 2-phenylethylamine increases significantly during roasting, suggesting a thermogenic formation pathway from phenylalanine. researchgate.net This reaction typically involves the interaction of an amino acid with a dicarbonyl compound. researchgate.net

The reverse reaction, where an amine is converted to an aldehyde, has also been studied. For instance, the chemical conversion of phenylethylamine into phenylacetaldehyde (B1677652) can occur in the presence of lipid oxidation products, demonstrating a pathway for the formation of Strecker aldehydes from biogenic amines. researchgate.net

In the realm of asymmetric synthesis, chiral phenethylamines, such as (S)-α-phenylethylamine, have been used as chiral auxiliaries in the Strecker reaction to produce enantiomerically enriched amino acids. beilstein-journals.orgmdpi.comtandfonline.comnih.gov This highlights the importance of N-substituted phenethylamines in stereoselective synthesis, a critical aspect of natural product chemistry.

The metabolism of N-substituted phenethylamines is an active area of research, particularly for understanding the biotransformation of new psychoactive substances (NPS). uni-saarland.de Studies on N-2-methoxybenzyl-substituted phenethylamines (NBOMes) have shown extensive metabolism in both rats and humans, leading to a variety of phase I and phase II metabolites. uni-saarland.de Understanding these metabolic pathways is crucial for toxicological and forensic analysis.

Applications in Materials Science Research (e.g., Polymer Stabilizers, Dyes)

While the primary research focus on this compound and its analogues has been in medicinal and organic chemistry, there is emerging interest in their application in materials science. The structural features of phenethylamine derivatives make them potential candidates for various materials.

One potential application is in the development of optical materials . Certain phenethylamine derivatives, such as the compound formed with 4-dicyanovinyl-2-iodo-6-methoxyphenol, are of interest for their potential in nonlinear optical materials due to the strong electron-accepting properties of the dicyanovinyl group. ontosight.ai

In the field of polymers , phenethylamine derivatives can be incorporated into polymer backbones. For instance, methods for synthesizing N-substituted oligomers have been developed where phenethylamine can be used as a building block. google.com These N-substituted polymers can have a wide range of properties depending on the specific substituents used. While not explicitly documented for this compound, related amine compounds are known to be used as polymer stabilizers, where they can act as radical scavengers or UV absorbers to prevent polymer degradation. The antioxidant properties observed in some phenethylamine-based thioureas also suggest their potential utility in preventing oxidative degradation of materials. researchgate.net

Furthermore, the phenethylamine structure can serve as a scaffold for creating dyes . The aromatic ring can be functionalized with chromophoric and auxochromic groups to develop new colorants. The synthesis of phenethylamine derivatives containing moieties like BODIPY dyes illustrates the potential for creating fluorescent materials for various applications. researchgate.net

Analytical Method Development for Amine Detection and Quantification in Research Samples

The detection and quantification of this compound and other N-substituted phenethylamines in various matrices are crucial for forensic analysis, metabolic studies, and quality control. A variety of analytical techniques have been developed for this purpose, with chromatographic methods being the most prevalent.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenethylamines. tandfonline.com HPLC methods often utilize reversed-phase columns, such as C8 or C18, and UV detection. nih.gov The use of base-deactivated columns is often necessary to achieve good peak shape and resolution for these basic compounds. tandfonline.com Gradient elution systems with mobile phases consisting of acetonitrile (B52724) and phosphate (B84403) buffers are commonly employed. tandfonline.com For enhanced selectivity and sensitivity, HPLC can be coupled with other detectors. For example, a comparison of photodiode array (DAD) and amperometric detection (AD) for the analysis of N-benzyl-substituted phenethylamines (NBOMes) showed that both methods are effective, with low limits of detection. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of phenethylamines, particularly for the identification of unknown substances in designer drugs. jst.go.jp This technique provides detailed structural information, which is essential for the characterization of new psychoactive substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity and is particularly well-suited for the analysis of phenethylamines in complex biological samples like urine. nih.govacs.orgfda.gov.tw Methods have been developed for the simultaneous screening of a large number of phenethylamine derivatives. fda.gov.tw These methods often use a "dilute-and-shoot" approach for sample preparation, which is simple and fast. fda.gov.tw However, a challenge in the LC-MS/MS analysis of phenethylamines is in-source fragmentation, where the compounds can break apart in the ion source of the mass spectrometer. nih.govacs.org Understanding these fragmentation patterns is crucial for accurate identification and quantification. nih.govacs.org

Liquid Chromatography-Chemiluminescence Nitrogen Detection (LC-CLND) is a technique that provides equimolar nitrogen response, making it suitable for the quantification of nitrogen-containing compounds like phenethylamines using a single calibrant. nih.gov This method has been successfully applied to the purity assessment of seized drug materials. nih.gov

The table below summarizes some of the analytical methods used for the determination of phenethylamines.

Table 1: Analytical Methods for Phenethylamine Analysis

Analytical TechniqueSample TypeKey FindingsReference
HPLC with UV DetectionPharmaceutical PreparationsSuccessful separation of over 30 phenethylamine-antihistamine combinations. nih.gov nih.gov
GC-MSDesigner DrugsDevelopment of a method for determining ten psychedelic phenethylamines and tryptamines. jst.go.jp jst.go.jp
HPLC with Paired-Ion ChromatographyFood Products (Cheese, Sausage)Detection and quantification of tyramine, phenylethylamine, and tryptamine. researchgate.net researchgate.net
LC-MS/MSUrineSimultaneous screening of 74 phenethylamine derivatives with high sensitivity. fda.gov.tw fda.gov.tw
LC-CLNDSeized Drug MaterialSuitable for purity assessment of nitrogen-containing drugs with good accuracy. nih.gov nih.gov
HPLC with DAD and ADBlotter SamplesFast and sensitive detection of NBOMe derivatives. acs.org acs.org

Q & A

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation (amines are respiratory irritants).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite).
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

How do solvent choices impact the stability of this compound during storage?

Q. Methodological

  • Polar aprotic solvents (e.g., acetonitrile) enhance stability by reducing amine oxidation.
  • Avoid protic solvents (e.g., methanol), which may protonate the amine, leading to salt formation.
  • Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Periodic NMR checks monitor purity .

What computational tools predict the physicochemical properties of this compound?

Q. Advanced

  • LogP (lipophilicity) : Calculated via ChemAxon or ACD/Labs.
  • pKa : DFT-based software (e.g., SPARC) estimates amine basicity (~10–11).
  • Solubility : COSMO-RS simulations model solvent interactions. Validate predictions experimentally using UV-Vis or HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.